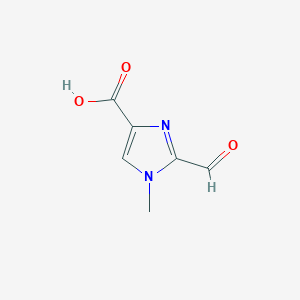
Ethyl 4-((2,4-difluorobenzyl)amino)-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound , ethyl 4-((2,4-difluorobenzyl)amino)-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate, is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry as potential therapeutic agents.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. A relevant approach is the cyclocondensation of isatoic anhydride with ethyl acetoacetate, as described in the preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and its derivatives . This two-step synthesis involves the conversion of anthranilic acids to isatoic anhydrides, followed by a reaction with the sodium enolate of ethyl acetoacetate. Although the specific synthesis of the compound is not detailed in the provided papers, similar strategies could be employed, with modifications to introduce the difluorobenzylamino and fluoro groups at the appropriate positions on the quinoline ring.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated using techniques such as single-crystal X-ray diffraction, as demonstrated in the characterization of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate . This compound crystallizes in the orthorhombic space group and features an intramolecular N–H…O hydrogen bond. While the exact molecular structure of the compound is not provided, it is likely to exhibit similar crystalline properties and hydrogen bonding patterns due to the presence of the quinoline core and substituents that can engage in hydrogen bonding.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including substitutions, to introduce different functional groups. An NMR study of halogenated 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylates provides insights into the chemical shifts and coupling constants of mono-, di-, and tri-fluoro and/or -chloro derivatives . These NMR parameters are crucial for understanding the electronic environment of the quinoline ring and the effects of halogenation on its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the introduction of fatty amido groups at the C-7 position of ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives affects their cytotoxicity against cancer cell lines and antimicrobial activities . The presence of halogen atoms, such as fluorine, can also impact the lipophilicity, stability, and biological activity of these compounds.
Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 4-((2,4-difluorobenzyl)amino)-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate, due to its complex structure, has been a subject of various synthetic and chemical studies. A practical synthesis method for related quinolone derivatives, highlighting the significance of chlorination and deacetylation steps for intramolecular cyclization reactions, showcases the chemical intricacy and potential applications of such compounds in developing new pharmaceuticals (Matsuoka et al., 1997). Additionally, the regioselective synthesis of Luotonin A derivatives from ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate emphasizes the compound's utility in generating complex molecules with potential bioactivity (Atia et al., 2017).
Photophysical and Biological Applications
The study of halogenated 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylates revealed their NMR spectra, providing insights into the electronic effects of halogenation on the quinoline nucleus. Such studies are crucial for understanding the photophysical properties of these compounds and their potential applications in fluorescent probes and materials science (Podányi et al., 1996). Furthermore, the exploration of the photophysical properties of norfloxacin derivatives, including studies on intramolecular charge transfer phenomena, underscores the role of such compounds in developing novel photodynamic therapy agents and fluorescence-based sensors (Cuquerella et al., 2006).
Antimicrobial Activity
Several studies have synthesized and tested derivatives of quinolinecarboxylic acids for their antibacterial activities, highlighting the potential of such compounds in creating new antibiotics. For instance, the synthesis of ethyl esters of quinolinecarboxylic acids and their subsequent cyclization to form oxadiazino derivatives have been researched for their antibacterial properties, indicating the broad applicability of these molecules in addressing microbial resistance (Nosova et al., 2002).
Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-((2,4-difluorobenzyl)amino)-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the condensation of 2,4-difluoroaniline with ethyl 6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate in the presence of a coupling agent, followed by reduction of the resulting imine to yield the final product.", "Starting Materials": [ "2,4-difluoroaniline", "ethyl 6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate", "coupling agent", "reducing agent" ], "Reaction": [ "Step 1: 2,4-difluoroaniline is reacted with ethyl 6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the imine intermediate.", "Step 2: The imine intermediate is reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the final product, Ethyl 4-((2,4-difluorobenzyl)amino)-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate." ] } | |
CAS RN |
1251625-17-8 |
Molecular Formula |
C19H15F3N2O3 |
Molecular Weight |
376.335 |
IUPAC Name |
ethyl 4-[(2,4-difluorophenyl)methylamino]-6-fluoro-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C19H15F3N2O3/c1-2-27-19(26)16-17(23-9-10-3-4-12(21)8-14(10)22)13-7-11(20)5-6-15(13)24-18(16)25/h3-8H,2,9H2,1H3,(H2,23,24,25) |
InChI Key |
UNLXLXMXTBFLAI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2)F)NC1=O)NCC3=C(C=C(C=C3)F)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



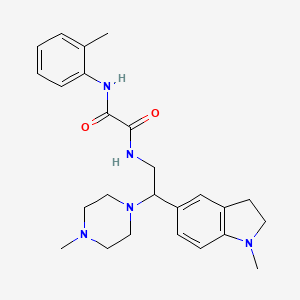
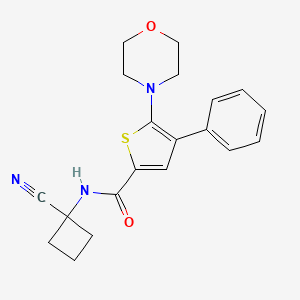
![(2R)-5-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2542598.png)
![3-(3,5-Dimethylisoxazol-4-yl)-1-(9-methyl-6,9-diazaspiro[4.5]decan-6-yl)propan-1-one](/img/structure/B2542602.png)
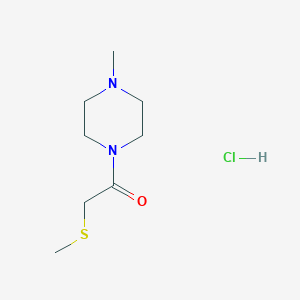

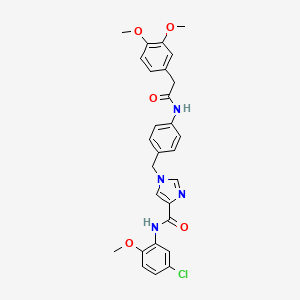
![2,8,10-Trimethyl-4-(4-(p-tolyl)piperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2542608.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-{[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2542609.png)

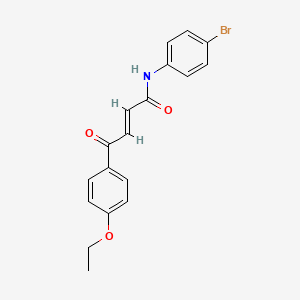
![6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-9H-purine](/img/structure/B2542613.png)
![N-[2-(1H-Indol-3-yl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2542615.png)
